molecular formula C16H9Cl2N5O2S2 B5346021 N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B5346021
M. Wt: 438.3 g/mol
InChI Key: BPIUHZRWBPYPIK-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiadiazole ring, an oxadiazole ring, and a dichlorophenyl group

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N5O2S2/c17-8-4-5-9(10(18)6-8)15-20-21-16(25-15)26-7-13(24)19-11-2-1-3-12-14(11)23-27-22-12/h1-6H,7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIUHZRWBPYPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzothiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: This often involves the reaction of hydrazides with carbon disulfide followed by cyclization.

    Coupling Reactions: The benzothiadiazole and oxadiazole intermediates are then coupled using suitable reagents and conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in the benzothiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiadiazole and oxadiazole rings are often studied as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Cancer Research: Some derivatives of benzothiadiazole and oxadiazole have shown potential as anticancer agents.

Industry

    Agriculture: The compound could be used as a pesticide or herbicide.

    Polymer Science: It may be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might disrupt bacterial cell walls or inhibit essential enzymes. In materials science, its electronic properties would be crucial, involving interactions with other molecules or materials to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds like 2-aminobenzothiazole.

    Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the combination of its structural features, which may confer specific electronic, chemical, and biological properties not found in simpler analogs.

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